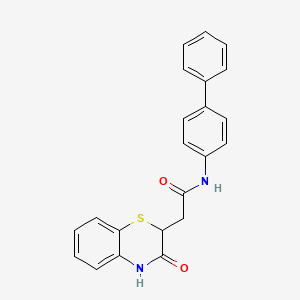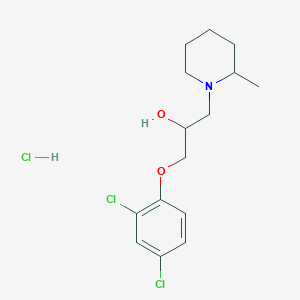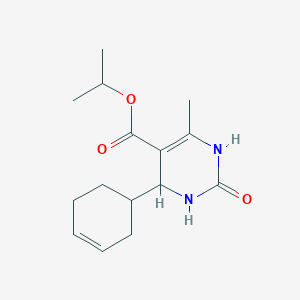![molecular formula C18H15N3O2 B3989051 N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide](/img/structure/B3989051.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide
Descripción general
Descripción
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide, also known as PPMP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPMP is a member of the pyridinecarboxamide family and has been shown to have significant effects on various biochemical and physiological processes.
Mecanismo De Acción
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide inhibits the activity of glucosylceramide synthase, which leads to the accumulation of ceramide, a bioactive lipid that has been shown to have significant effects on various cellular processes. Ceramide has been shown to induce cell cycle arrest, apoptosis, and autophagy, and has been implicated in the regulation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological processes. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to have neuroprotective effects and can inhibit the accumulation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It can be used in a variety of assays to study the effects of sphingolipid metabolism on various cellular processes. However, this compound has some limitations for lab experiments. It is not a selective inhibitor and can inhibit the activity of other enzymes involved in sphingolipid metabolism. This compound can also have off-target effects and can affect other signaling pathways.
Direcciones Futuras
There are several future directions for the study of N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide. One direction is to develop more selective inhibitors of glucosylceramide synthase that can be used in clinical trials. Another direction is to study the effects of this compound on other signaling pathways and cellular processes. This compound has been shown to have anti-inflammatory effects, and further studies are needed to understand the underlying mechanisms. This compound has also been shown to have potential therapeutic applications in infectious diseases, and further studies are needed to evaluate its efficacy in animal models.
Aplicaciones Científicas De Investigación
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have significant effects on sphingolipid metabolism and can inhibit the activity of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. This compound has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases.
Propiedades
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(16-10-4-5-11-19-16)21-13-14-7-6-12-20-18(14)23-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXZEWDRFWLODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-nitro-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3988973.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3989005.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B3989009.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B3989023.png)

![N-[1-(4-bromophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B3989030.png)
![N-[2-(1-adamantyl)ethyl]-4-methylbenzamide](/img/structure/B3989039.png)
![4-{3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3989061.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-{4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3989067.png)
![4-{3-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3989070.png)